alpha-Methyl-5-hydroxytryptamine maleate

Overview

Description

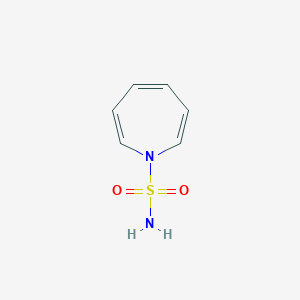

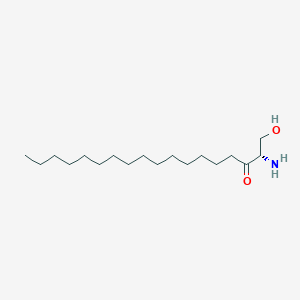

Alpha-Methyl-5-Hydroxytryptamine Maleate is a tryptamine derivative closely related to the neurotransmitter serotonin. It acts as a non-selective serotonin receptor agonist and has been extensively used in scientific research to study the function of the serotonin system . Unlike serotonin, this compound is not metabolized by monoamine oxidase due to the alpha-methyl substituent blocking the enzyme’s access to the amine .

Mechanism of Action

Target of Action

Alpha-Methyl-5-hydroxytryptamine maleate primarily targets the 5-HT 2A/2C receptors . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.

Mode of Action

As an agonist of the 5-HT 2A/2C receptors, this compound binds to these receptors and activates them . This activation triggers a series of intracellular events, leading to the physiological responses associated with serotonin.

Biochemical Pathways

The activation of 5-HT 2A/2C receptors by this compound affects several biochemical pathways. These include the regulation of mood, appetite, and sleep, which are all influenced by serotonin neurotransmission .

Result of Action

The activation of 5-HT 2A/2C receptors by this compound can lead to various physiological effects. For instance, it has been associated with potent antinociceptive effects , which means it can reduce sensitivity to painful stimuli.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s solubility in water suggests that it might be affected by the hydration status of the body . Additionally, factors such as pH and temperature could potentially influence its stability and action.

Biochemical Analysis

Biochemical Properties

Alpha-Methyl-5-hydroxytryptamine Maleate is a selective agonist for the 5-HT 2B receptor, with pK i values of 8.4 at 5-HT 2B receptors . It interacts with these receptors, influencing their activity and playing a role in various biochemical reactions .

Cellular Effects

The interaction of this compound with 5-HT 2B receptors influences various types of cells and cellular processes . It can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with 5-HT 2B receptors . This can lead to changes in gene expression and influence the activity of various enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

This compound is transported and distributed within cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Methyl-5-Hydroxytryptamine Maleate can be synthesized through a series of chemical reactions starting from indole derivativesThe final product is then reacted with maleic acid to form the maleate salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with a purity greater than 99% .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to form various reduced derivatives, although this is less common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Electrophilic reagents such as halogens and alkylating agents are commonly used.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Reduced tryptamine derivatives.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

Alpha-Methyl-5-Hydroxytryptamine Maleate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of tryptamine derivatives.

Biology: Extensively used to study the function of serotonin receptors and their role in various biological processes.

Medicine: Investigated for its potential therapeutic effects in treating disorders related to serotonin deficiency, such as depression and anxiety.

Industry: Used in the development of new pharmaceuticals targeting the serotonin system

Comparison with Similar Compounds

Alpha-Methylserotonin: Another tryptamine derivative with similar properties but different receptor selectivity.

5-Hydroxytryptamine (Serotonin): The natural neurotransmitter that Alpha-Methyl-5-Hydroxytryptamine Maleate mimics.

5-Methoxytryptamine: A related compound with different pharmacological properties.

Uniqueness: this compound is unique due to its alpha-methyl substituent, which prevents metabolism by monoamine oxidase, resulting in a longer half-life compared to serotonin . This property makes it particularly useful for studying the long-term effects of serotonin receptor activation .

Properties

IUPAC Name |

3-(2-aminopropyl)-1H-indol-5-ol;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.C4H4O4/c1-7(12)4-8-6-13-11-3-2-9(14)5-10(8)11;5-3(6)1-2-4(7)8/h2-3,5-7,13-14H,4,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNHFSXRABPJLP-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=C1C=C(C=C2)O)N.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC1=CNC2=C1C=C(C=C2)O)N.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432894 | |

| Record name | alpha-Methyl-5-hydroxytryptamine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97469-12-0 | |

| Record name | alpha-Methyl-5-hydroxytryptamine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of α-Methyl-5-hydroxytryptamine maleate in the brain?

A1: α-Methyl-5-hydroxytryptamine maleate functions as a selective agonist of the 5-HT2A/2C serotonin receptors. These receptors are found throughout the brain and are involved in a variety of functions, including mood, sleep, and aggression. By activating these receptors, α-Methyl-5-hydroxytryptamine maleate can modulate the activity of neurons that express these receptors, ultimately influencing behavior.

Q2: The studies indicate that α-Methyl-5-hydroxytryptamine maleate has different effects on maternal aggression depending on where in the brain it is injected. Can you elaborate on these findings?

A2: This is a crucial observation highlighting the complexity of the brain's circuitry. Microinjections of α-Methyl-5-hydroxytryptamine maleate into the dorsal periaqueductal gray matter (DPAG) of postpartum rats were shown to significantly decrease maternal aggressive behavior, specifically the number of bites directed at an intruder []. In contrast, injections into the central amygdaloid nucleus were found to increase maternal aggression []. Interestingly, injections into the median preoptic area did not produce any significant changes in aggression levels []. This suggests that 5-HT2A/2C receptors in the DPAG might primarily contribute to the inhibition of aggression, while those in the central amygdala could play a role in promoting aggressive responses, particularly in the context of maternal defense.

Q3: What could be the reason behind the contrasting effects of α-Methyl-5-hydroxytryptamine maleate on maternal aggression when injected into the DPAG versus the central amygdala?

A3: The observed differences likely arise from the distinct neuronal circuits and their associated functions within these brain regions. The DPAG is known to be involved in mediating fear and anxiety responses, and its activation is generally associated with reduced aggression []. The central amygdala, on the other hand, plays a crucial role in processing threat and fear, and its activation can potentiate aggressive behaviors, possibly as a defensive response []. Therefore, while α-Methyl-5-hydroxytryptamine maleate activates 5-HT2A/2C receptors in both regions, the downstream effects on neuronal activity and behavior differ due to the distinct roles these regions play in regulating aggression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dimethylbenzo[a]pyrene](/img/structure/B108640.png)

![(2e)-1-[2-Hydroxy-4-Methoxy-5-(3-Methylbut-2-En-1-Yl)phenyl]-3-(4-Hydroxyphenyl)prop-2-En-1-One](/img/structure/B108642.png)